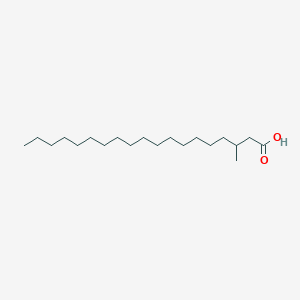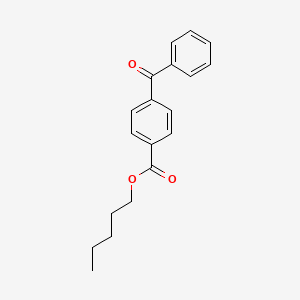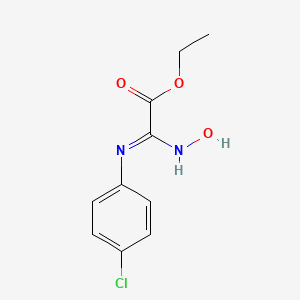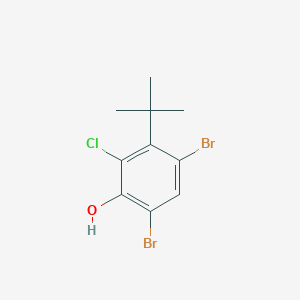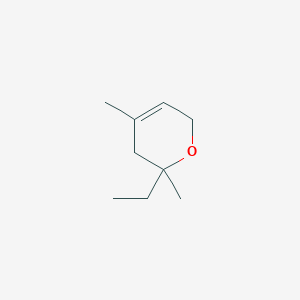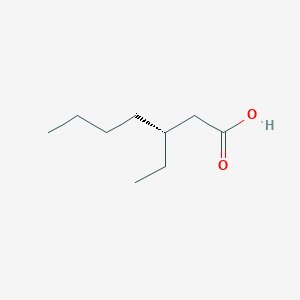![molecular formula C23H50N2O2 B14612257 2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol CAS No. 58293-44-0](/img/structure/B14612257.png)
2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol is a complex organic compound that belongs to the class of amino alcohols This compound features a unique structure with two octyl groups and two hydroxyethyl groups attached to a central propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol typically involves the reaction of octylamine with 3-chloropropanol, followed by the addition of 2-hydroxyethylamine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The process can be summarized as follows:
Step 1: Octylamine reacts with 3-chloropropanol in the presence of a base to form 3-(octylamino)propanol.
Step 2: The intermediate 3-(octylamino)propanol is then reacted with 2-hydroxyethylamine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, the amino groups can form hydrogen bonds with proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[3-[Bis(2-hydroxyethyl)amino]propyl-octadecylamino]ethanol
- 3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane
Uniqueness
2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol is unique due to its specific combination of octyl and hydroxyethyl groups, which confer distinct physicochemical properties. This compound’s structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Número CAS |
58293-44-0 |
|---|---|
Fórmula molecular |
C23H50N2O2 |
Peso molecular |
386.7 g/mol |
Nombre IUPAC |
2-[3-[2-hydroxyethyl(octyl)amino]propyl-octylamino]ethanol |
InChI |
InChI=1S/C23H50N2O2/c1-3-5-7-9-11-13-16-24(20-22-26)18-15-19-25(21-23-27)17-14-12-10-8-6-4-2/h26-27H,3-23H2,1-2H3 |
Clave InChI |
VJWNKZBMXNLXCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCN(CCCCCCCC)CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine](/img/structure/B14612200.png)
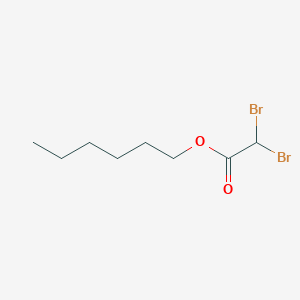

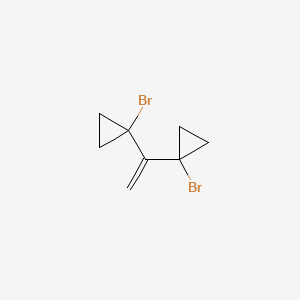
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)
